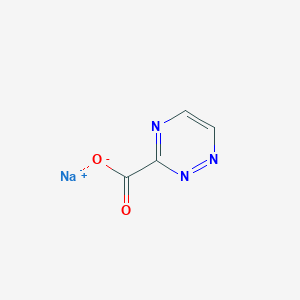

1-(Azetidin-3-yl)ethan-1-ol hydrochloride

Descripción general

Descripción

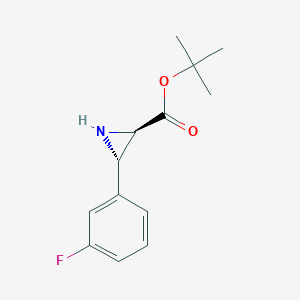

The compound "1-(Azetidin-3-yl)ethan-1-ol hydrochloride" is a derivative of azetidine, which is a four-membered cyclic amine. This structure is of significant interest due to its presence in various biologically active compounds and its utility as an intermediate in pharmaceutical synthesis.

Synthesis Analysis

The synthesis of azetidine derivatives has been explored in several studies. For instance, a novel synthesis of 1-(1-aryl-3-hydroxypropyl)aziridines from 4-aryl-1-(2-chloroethyl)azetidin-2-ones using lithium aluminium hydride (LiAlH4) has been reported . Another study describes the optimized synthesis of 1-benzylazetidin-3-ol, which is a precursor for azetidin-3-ol hydrochloride, highlighting an economical process starting from benzylamine . Additionally, the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones into 3-aryl-2-(ethylamino)propan-1-ols via intermediate aziridines using LiAlH4 has been demonstrated .

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of a strained four-membered ring, which imparts unique reactivity patterns. The reactivity of N-(omega-haloalkyl)-beta-lactams with LiAlH4 has been studied, leading to the formation of aziridine and amino alcohol derivatives . The molecular structures of these compounds are typically confirmed using spectral techniques such as IR, Mass, and 1H-NMR .

Chemical Reactions Analysis

Azetidine derivatives undergo various chemical reactions due to their strained ring system and reactive functional groups. For example, the reactivity of beta-lactams has been exploited to produce aziridine derivatives and amino alcohols . The cyclocondensation reactions to form azetidin-2-ones and their subsequent transformations have been explored . Additionally, the synthesis of azetidin-2-ones with antibacterial properties involves the reaction of imine derivatives with ketenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. The presence of halogen atoms and other substituents affects their reactivity and interaction with biological targets. For instance, some azetidin-2-ones have shown good affinity for the enzyme transpeptidase and potent antibacterial activity, which correlates with in silico docking analysis . The antibacterial activity of these compounds has been evaluated against several Gram-positive and Gram-negative bacterial pathogens .

Aplicaciones Científicas De Investigación

Neuroprotective and Cognitive Enhancing Effects

Cognitive Enhancement through ERK Pathway Stimulation

Administration of cognitive enhancers related to 1-(Azetidin-3-yl)ethan-1-ol hydrochloride has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases (ERK) in the hippocampus, similar to the action of acetylcholine esterase inhibitors. This suggests a potential role in enhancing cognitive functions through the activation of the ERK kinase pathway in hippocampal neurons (Yokoyama et al., 2003).

Neuroprotection in Parkinson's Disease Models

A study on the effects of a neuroprotective agent related to this compound showed attenuation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity in mice. This highlights its potential utility in treating neurodegenerative disorders related to oxidative stress, such as Parkinson's disease (Kawasaki et al., 2008).

Amelioration of Learning Deficits Post-Ischemia

Research indicates that certain cognitive enhancers structurally related to 1-(Azetidin-3-yl)ethan-1-ol hydrochloride can ameliorate learning deficits induced by transient forebrain ischemia in rats, potentially through the enhancement of residual cognitive functions (Nakada et al., 2001).

Antidepressant and Anxiolytic Properties

- Potential Antidepressant Effects: Synthesis and testing of chlorinated tetracyclic compounds as homologues of known anxiolytic and antidepressant drugs have shown significant antidepressant effects in mouse models, indicating the therapeutic potential of structurally related compounds (Karama et al., 2016).

Antitumor Activity

- Anticancer Activity through AMPK Activation: A study on a novel AMPK activator with structural similarities to 1-(Azetidin-3-yl)ethan-1-ol hydrochloride demonstrated significant antitumor activity and tumor growth delay in a mouse xenograft model of colorectal cancer. This suggests the compound's role in modulating glucose demand and inhibiting tumor progression, supporting its potential for cancer treatment (Valtorta et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely to avoid potential hazards .

Propiedades

IUPAC Name |

1-(azetidin-3-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c1-4(7)5-2-6-3-5;/h4-7H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIBXYBAROLEMTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1H-Pyrazol-3-yl)phenyl]acetamide](/img/structure/B3040385.png)

![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![Methyl 2-{4-[({[(1-chloroethylidene)amino]oxy}carbonyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B3040402.png)

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)

![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)